molecular formula C15H13FO3 B6401765 2-(3-Ethoxyphenyl)-5-fluorobenzoic acid CAS No. 1261899-52-8

2-(3-Ethoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6401765
CAS No.: 1261899-52-8
M. Wt: 260.26 g/mol
InChI Key: YDXSCUKKKCJDKS-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-5-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-(3-Ethoxyphenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(3-Ethoxyphenyl)-5-hydroxybenzoic acid.

    Substitution: Formation of 2-(3-Ethoxyphenyl)-5-aminobenzoic acid or 2-(3-Ethoxyphenyl)-5-thiolbenzoic acid.

Scientific Research Applications

2-(3-Ethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its target, while the ethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-5-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxyphenyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom at a different position.

    2-(3-Ethoxyphenyl)-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(3-Ethoxyphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the ethoxy and fluorine groups on the benzoic acid core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(16)9-14(13)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSCUKKKCJDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690019
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-52-8
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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